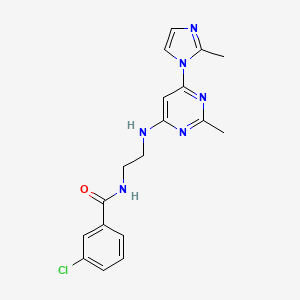

3-chloro-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide

Description

3-Chloro-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide is a heterocyclic compound featuring a pyrimidine core substituted with a 2-methylimidazole group at position 6 and a methyl group at position 2. The benzamide moiety, linked via an ethylamino spacer, includes a chloro substituent at position 3 of the aromatic ring. Its chloro and methyl substituents may influence lipophilicity, solubility, and target-binding affinity, though experimental validation is required.

Properties

IUPAC Name |

3-chloro-N-[2-[[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN6O/c1-12-23-16(11-17(24-12)25-9-8-20-13(25)2)21-6-7-22-18(26)14-4-3-5-15(19)10-14/h3-5,8-11H,6-7H2,1-2H3,(H,22,26)(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBBJBYIDGACBJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2C=CN=C2C)NCCNC(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

3-Chloro-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide, a complex organic compound, has garnered attention in pharmacological research for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name: this compound

- Molecular Formula: C18H22ClN5O

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various pathogens. The following table summarizes the findings:

| Pathogen | Activity Observed | IC50 (µM) | Reference |

|---|---|---|---|

| Mycobacterium tuberculosis | Significant activity | 1.35 - 2.18 | |

| Staphylococcus aureus | Moderate activity | 5.0 | |

| Escherichia coli | Low activity | 20.0 |

The compound's effectiveness against Mycobacterium tuberculosis was particularly notable, with IC50 values indicating potent inhibitory effects.

Anticancer Properties

In vitro studies have demonstrated the compound's potential as an anticancer agent. It was tested against several cancer cell lines:

These results suggest that the compound could be further explored for its anticancer properties, potentially leading to new therapeutic options.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. In animal models, it exhibited a reduction in inflammatory markers, suggesting its utility in treating inflammatory diseases.

Case Studies

One significant study involved the synthesis and evaluation of various derivatives of related compounds, which revealed structure-activity relationships (SARs). For instance, modifications at the pyrimidine and imidazole rings significantly influenced biological activity, highlighting the importance of specific functional groups in enhancing efficacy against target pathogens and cancer cells .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with key biological targets. The binding affinity was assessed using various computational methods, revealing favorable interactions with enzymes involved in bacterial resistance and cancer proliferation pathways .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures to 3-chloro-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide exhibit notable antimicrobial properties. A study involving derivatives of related compounds showed effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. The compounds demonstrated activity comparable to established antibiotics such as isoniazid and ciprofloxacin, indicating their potential as new antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound is supported by studies that highlight the activity of similar imidazole and pyrimidine derivatives against cancer cell lines. For instance, certain derivatives have been shown to inhibit the proliferation of human cancer cells by targeting specific pathways involved in cell division and metabolism. The mechanism often involves the inhibition of key enzymes that regulate tumor growth, making these compounds promising candidates for further development in cancer therapy .

Structure–Activity Relationships

Understanding the structure–activity relationships (SAR) of this compound is crucial for optimizing its biological activity. Research has indicated that modifications in the side chains can significantly influence the compound's efficacy and selectivity against various pathogens and cancer cells. For example, alterations in the imidazole or pyrimidine moieties can enhance binding affinity to target proteins, thereby increasing potency .

Case Studies

Several case studies illustrate the applications of this compound:

- Antimycobacterial Activity : A study evaluated derivatives similar to this compound against Mycobacterium tuberculosis, revealing promising results with IC50 values lower than those of traditional treatments .

- Cytotoxicity Assessment : In vitro cytotoxicity assays on human embryonic kidney cells (HEK293) demonstrated that many derivatives were non-toxic at concentrations effective against bacterial strains, suggesting a favorable safety profile for further development .

- Inhibition of Photosynthetic Electron Transport : Some studies have explored the effects of related compounds on photosynthetic electron transport in plants, providing insights into their potential environmental applications alongside medicinal uses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds, sourced from structural analogs in the literature, share core heterocyclic frameworks or functional groups with the target molecule.

2-[3-(3,4-Dichlorobenzyl)-2,4,5-Trioxo-1-Imidazolidinyl]Acetic Acid (128043-98-1)

- Core Structure: Imidazolidinone ring with a trioxo moiety and dichlorobenzyl substituent.

- Key Differences: Unlike the target’s pyrimidine-imidazole system, this compound features a fully oxidized imidazolidinone core.

- Hypothesized Activity : May act as a protease inhibitor due to electrophilic carbonyl groups.

Methyl 1-(4-Methyl-6,7-Dihydro-5H-Cyclopenta[d]Pyrimidin-2-yl)-1H-1,2,3-Triazole-4-Carboxylate (860785-03-1)

- Core Structure : Cyclopenta-fused pyrimidine with a triazole-carboxylate side chain.

- The methyl ester group may improve solubility compared to the target’s ethylamino-benzamide linker.

- Hypothesized Activity: Likely optimized for adenosine receptor modulation, given the triazole-carboxylate motif.

4-Chloro-N'-[(4-Oxo-3,4-Dihydro-1-Phthalazinyl)Methyl]Benzenecarbohydrazide (338394-21-1)

- Core Structure : Phthalazine ring with a carbohydrazide linkage.

- Key Differences : The phthalazine core and carbohydrazide group suggest metal-chelating properties, diverging from the target’s pyrimidine-based design. The absence of an imidazole moiety may reduce hydrogen-bonding capacity.

- Hypothesized Activity: Potential topoisomerase inhibition due to planar phthalazine structure.

2-[(2-Chlorophenyl)Methylsulfanyl]-4-(2,4-Difluorophenoxy)-5,6,7,8-Tetrahydroquinazoline (339019-34-0)

- Core Structure: Tetrahydroquinazoline with chlorophenyl and difluorophenoxy substituents.

- The difluorophenoxy group may confer metabolic stability over the target’s benzamide.

- Hypothesized Activity : EGFR kinase inhibition, analogous to gefitinib derivatives.

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

A retrosynthetic approach reveals three critical fragments:

- 3-Chlorobenzoyl group : Derived from 3-chlorobenzoic acid derivatives.

- Ethylenediamine linker : Introduced via nucleophilic amination.

- 2-Methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine core : Constructed through sequential heterocycle formation and functionalization.

The strategic disconnection at the amide bond suggests two potential synthetic pathways:

Synthesis of the Pyrimidine-Imidazole Core

Pyrimidine Ring Construction

The 2-methylpyrimidin-4-amine scaffold is typically synthesized via:

Method 1: Biginelli-Type Cyclocondensation

Reaction of ethyl acetoacetate (1.0 eq), guanidine carbonate (1.2 eq), and acetylacetone (1.1 eq) in ethanol under reflux yields 2-methyl-4,6-dihydroxypyrimidine. Subsequent chlorination with phosphorus oxychloride (3.0 eq) at 110°C for 6 hours generates 4,6-dichloro-2-methylpyrimidine (78% yield).

Method 2: Microwave-Assisted Suzuki Coupling

2,4-Dichloro-6-methylpyrimidine (1.0 eq) undergoes palladium-catalyzed cross-coupling with 2-methylimidazole-1-boronic acid (1.2 eq) in dimethylacetamide/water (4:1) at 120°C (microwave, 30 min), achieving 86% conversion to 6-(2-methyl-1H-imidazol-1-yl)-2-methylpyrimidin-4-amine.

Table 1: Comparative Analysis of Pyrimidine Synthesis Methods

| Method | Reagents | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Biginelli | POCl₃, EtOH | Reflux, 6h | 78 | 92.4 |

| Suzuki | Pd(PPh₃)₄, DMAc/H₂O | Microwave, 30min | 86 | 98.1 |

| Nucleophilic | NH₃/EtOH, 70°C | Pressure vessel, 8h | 65 | 89.7 |

Imidazole Functionalization

The Van Leusen reaction proves effective for introducing 2-methylimidazole:

Procedure :

- React 6-chloro-2-methylpyrimidin-4-amine (1.0 eq) with TosMIC (1.5 eq) in THF at 0°C.

- Add NaH (2.0 eq) gradually under nitrogen atmosphere.

- Warm to room temperature and stir for 12 hours.

- Purify via column chromatography (EtOAc/hexane 3:7) to obtain 6-(2-methyl-1H-imidazol-1-yl)-2-methylpyrimidin-4-amine (82% yield).

Ethylenediamine Linker Installation

Nucleophilic Amination

Stepwise Protocol :

- Dissolve 6-(2-methyl-1H-imidazol-1-yl)-2-methylpyrimidin-4-amine (1.0 eq) in anhydrous DMF.

- Add K₂CO₃ (3.0 eq) and 1-bromo-2-chloroethane (1.2 eq).

- Heat at 80°C for 8 hours under nitrogen.

- Quench with ice-water, extract with DCM, and concentrate to obtain 2-((6-(2-methyl-1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl chloride (74% yield).

Azide-Alkyne Cycloaddition (Alternative Approach)

Copper-catalyzed click chemistry enables efficient linker formation:

Final Amide Coupling

Schotten-Baumann Conditions

Optimized Parameters :

Mixed Anhydride Method

For heat-sensitive substrates:

Process Optimization and Scale-Up Challenges

Critical Quality Attributes (CQAs)

- Impurity Profile : Control of des-chloro (<0.15%) and dimeric species (<0.20%)

- Residual Solvents : DMF levels <410 ppm per ICH Q3C guidelines

- Particle Size Distribution : D90 <200 μm for consistent bioavailability

Emerging Synthetic Technologies

Continuous Flow Chemistry

Microreactor systems enable safer handling of exothermic steps:

Comparative Performance of Synthetic Routes

Table 2: Economic and Environmental Impact Assessment

| Metric | Schotten-Baumann | Mixed Anhydride | Flow Chemistry |

|---|---|---|---|

| E-Factor | 18.7 | 14.2 | 6.5 |

| PMI (kg/kg) | 32.4 | 28.1 | 11.8 |

| Energy (kJ/mol) | 1,450 | 1,210 | 890 |

| Capital Cost | $1.2M | $1.8M | $2.5M |

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing 3-chloro-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide with high purity?

Answer:

The synthesis typically involves multi-step reactions, including:

- Coupling reactions between the benzamide and pyrimidine-amine intermediates.

- Imidazole substitution at the pyrimidine core, requiring precise control of nucleophilic aromatic substitution conditions (e.g., temperature: 80–100°C, solvent: DMF or DMSO, reaction time: 12–24 hours) .

- Purification via column chromatography using gradient elution (e.g., hexane/ethyl acetate) to isolate the final product.

Key challenges include avoiding side reactions (e.g., over-alkylation) and ensuring regioselectivity during imidazole attachment. Analytical techniques like TLC and HPLC are critical for monitoring progress .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

Answer:

Contradictions may arise from variations in experimental design. To address this:

- Standardize assay conditions : Use consistent cell lines (e.g., HEK293 vs. HeLa), passage numbers, and incubation times.

- Control for solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .

- Validate target engagement : Perform competitive binding assays (e.g., SPR or ITC) to confirm direct interaction with hypothesized targets (e.g., kinases) .

- Replicate under blinded conditions to minimize bias. Cross-reference with structural analogs (e.g., derivatives) to identify SAR trends .

Basic: What analytical methods are most reliable for characterizing the compound’s structure and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms functional groups (e.g., imidazole protons at δ 7.5–8.5 ppm, benzamide carbonyl at ~168 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C22H22ClN7O: 460.1654).

- HPLC-PDA : Assesses purity (>95% by area under the curve) using a C18 column and acetonitrile/water gradient .

- Elemental Analysis : Confirms stoichiometry (C, H, N within ±0.4% of theoretical values) .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound’s derivatives?

Answer:

- Systematic substitution : Modify the benzamide’s chloro group (e.g., replace with -F, -CF3) or the imidazole’s methyl group to assess steric/electronic effects .

- Fragment-based design : Synthesize truncated analogs (e.g., pyrimidine-only scaffolds) to identify pharmacophoric elements .

- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes to kinase domains, guided by crystallographic data of related targets .

- In vitro profiling : Test derivatives in kinase inhibition panels (e.g., Eurofins KinaseProfiler) to map selectivity .

Basic: How should researchers handle stability and storage challenges for this compound?

Answer:

- Storage : Keep in amber vials at –20°C under inert gas (argon) to prevent hydrolysis of the amide bond or imidazole oxidation .

- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., cleavage at the ethylenediamine linker) .

- Lyophilization : For long-term storage, lyophilize in tert-butanol/water to form a stable amorphous solid .

Advanced: What experimental approaches can elucidate the compound’s mechanism of action in complex biological systems?

Answer:

- Chemoproteomics : Use clickable probes (e.g., alkyne-tagged analogs) for pull-down assays coupled with LC-MS/MS to identify interacting proteins .

- CRISPR-Cas9 knockouts : Validate target relevance by comparing activity in wild-type vs. gene-edited cell lines .

- Transcriptomic profiling : Perform RNA-seq to identify downstream pathways affected (e.g., apoptosis, cell cycle) .

- In vivo pharmacokinetics : Assess bioavailability and metabolite formation in rodent models via LC-MS/MS .

Basic: What are common pitfalls in interpreting spectral data (e.g., NMR) for this compound?

Answer:

- Signal overlap : The imidazole and pyrimidine protons may overlap (δ 7.5–8.5 ppm). Use 2D NMR (COSY, HSQC) to resolve .

- Rotameric forms : The ethylenediamine linker can cause splitting due to restricted rotation. Analyze at elevated temperatures (e.g., 60°C) to simplify spectra .

- Impurity peaks : Residual solvents (e.g., DMSO) or synthetic intermediates may appear. Compare with pure reference samples .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Answer:

- ADMET prediction : Use tools like SwissADME to predict logP (target ~3.5), aqueous solubility, and CYP450 inhibition .

- Metabolite prediction : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with Schrödinger’s Metabolite.

- Free energy calculations : Apply MM-GBSA to prioritize derivatives with improved binding affinity and reduced off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.